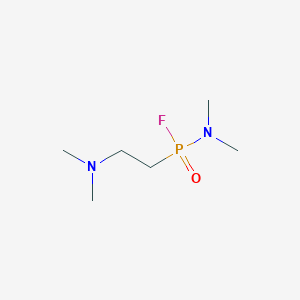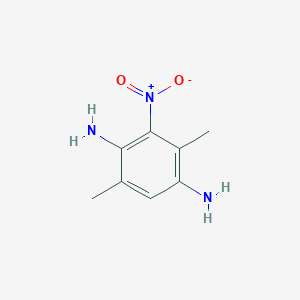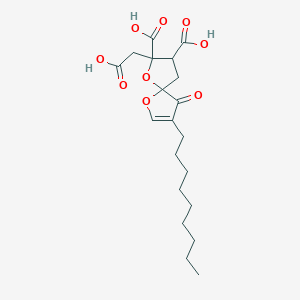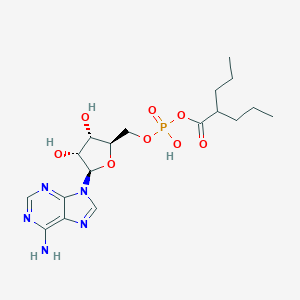
Valproyl-adenylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valproyl-adenylic acid (VPA) is a modified nucleotide that has gained significant attention in the scientific community due to its potential applications in biomedical research. VPA is a derivative of valproic acid, a medication commonly used to treat epilepsy and bipolar disorder. However, VPA is not used as a drug but rather as a research tool to study various cellular processes.
科学研究应用
Valproyl-adenylic acid has been used in various scientific research applications due to its ability to modulate cellular processes. It has been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns, which can be used to study various diseases such as cancer and neurodegenerative disorders. Valproyl-adenylic acid has also been used to induce differentiation of stem cells into various cell types, which can be used for tissue engineering and regenerative medicine.
作用机制
The mechanism of action of Valproyl-adenylic acid involves the inhibition of HDACs, which leads to changes in gene expression patterns. HDACs are enzymes that remove acetyl groups from histones, which are proteins that package DNA in the nucleus. By inhibiting HDACs, Valproyl-adenylic acid increases the acetylation of histones, which leads to changes in chromatin structure and gene expression.
生化和生理效应
Valproyl-adenylic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can be used as a potential treatment for cancer. Valproyl-adenylic acid has also been shown to increase the production of neurotrophic factors, which are proteins that promote the growth and survival of neurons. This effect can be used to study neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using Valproyl-adenylic acid in lab experiments is its ability to modulate gene expression patterns. This can be used to study various diseases and cellular processes. Another advantage is its ability to induce differentiation of stem cells into various cell types, which can be used for tissue engineering and regenerative medicine. However, one of the limitations of using Valproyl-adenylic acid is its potential toxicity at high concentrations. Careful dosing and monitoring is necessary to avoid potential side effects.
未来方向
There are many future directions for Valproyl-adenylic acid research. One area of interest is the development of more potent and selective HDAC inhibitors. This could lead to the development of new treatments for cancer and other diseases. Another area of interest is the study of the effects of Valproyl-adenylic acid on epigenetic modifications, which are modifications to DNA that do not involve changes in the underlying sequence. This could lead to a better understanding of the role of epigenetics in disease and cellular processes. Finally, the development of new methods for delivering Valproyl-adenylic acid to specific tissues or cells could lead to more targeted therapies.
Conclusion:
In conclusion, Valproyl-adenylic acid is a modified nucleotide that has significant potential in scientific research. Its ability to modulate cellular processes and induce differentiation of stem cells makes it a valuable tool for studying various diseases and cellular processes. However, careful dosing and monitoring is necessary to avoid potential side effects. There are many future directions for Valproyl-adenylic acid research, including the development of more potent and selective HDAC inhibitors and the study of the effects of Valproyl-adenylic acid on epigenetic modifications.
合成方法
The synthesis of Valproyl-adenylic acid involves the modification of adenosine triphosphate (ATP) by valproic acid. The reaction takes place in the presence of ATP sulfurylase and adenosine-5'-phosphosulfate (APS) kinase. The resulting product is Valproyl-adenylic acid, which is a nucleotide analog that can be incorporated into DNA and RNA.
属性
CAS 编号 |
140233-88-1 |
|---|---|
产品名称 |
Valproyl-adenylic acid |
分子式 |
C18H28N5O8P |
分子量 |
473.4 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-propylpentanoate |
InChI |
InChI=1S/C18H28N5O8P/c1-3-5-10(6-4-2)18(26)31-32(27,28)29-7-11-13(24)14(25)17(30-11)23-9-22-12-15(19)20-8-21-16(12)23/h8-11,13-14,17,24-25H,3-7H2,1-2H3,(H,27,28)(H2,19,20,21)/t11-,13-,14-,17-/m1/s1 |
InChI 键 |
WIBHCYGIEDIFDO-LSCFUAHRSA-N |
手性 SMILES |
CCCC(CCC)C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
规范 SMILES |
CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
其他 CAS 编号 |
140233-88-1 |
同义词 |
valproyl-adenylic acid valproyl-AMP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



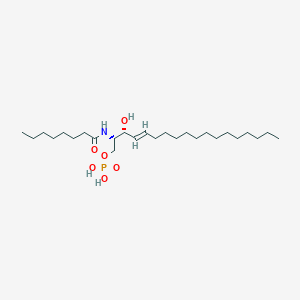
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
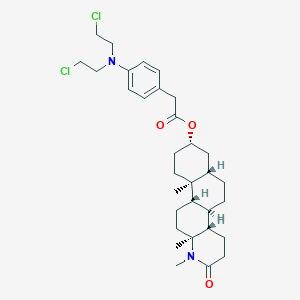
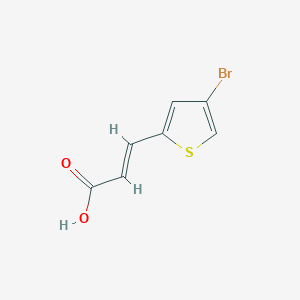
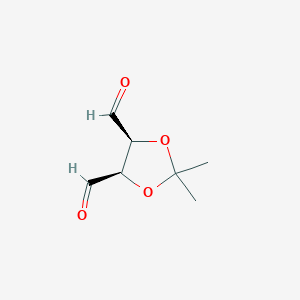
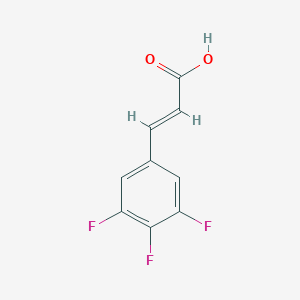
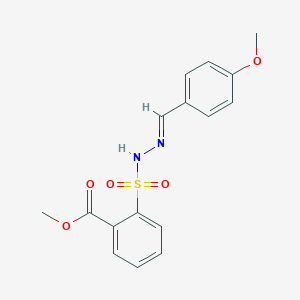
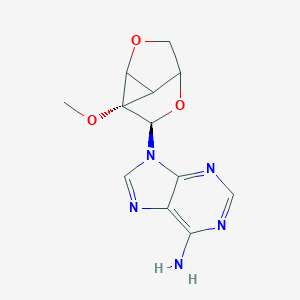
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)

